molecular formula C23H24Cl2N2O B133821 Rufinamide-d2 CAS No. 170939-95-4

Rufinamide-d2

Cat. No.: B133821
CAS No.: 170939-95-4
M. Wt: 415.4 g/mol
InChI Key: JCFQMEPVIGHHNV-CDDIXHLPSA-N
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Description

Rufinamide-d2 is a compound of significant interest in the field of medicinal chemistry. It is structurally related to rufinamide, an anticonvulsant used in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy . The compound features a triazole ring, which is known for its stability and versatility in various chemical reactions.

Mechanism of Action

Target of Action

Rufinamide-d2 primarily targets voltage-gated sodium channels . It also interacts with the metabotropic glutamate receptor 5 (mGluR5) at high concentrations .

Mode of Action

This compound acts by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and blocking the spread of seizure activity . At high concentrations, it inhibits the action of mGluR5 subtype receptors, thus preventing the production of glutamate .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of voltage-gated sodium channels. By prolonging their inactive state, this compound prevents the generation and propagation of electrical pulses in the brain, which can disrupt normal brain function and cause seizures .

Pharmacokinetics

This compound is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . After oral ingestion, this compound is rapidly absorbed with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . This compound is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1, to a carboxylic acid derivative CGP 47292 . Approximately 2% of an administered dose is excreted as unchanged this compound in urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of neuronal membranes and the inhibition of seizure activity. By prolonging the inactive state of voltage-gated sodium channels, this compound prevents the generation and propagation of electrical pulses in the brain, thereby blocking the spread of seizure activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of this compound, with its bioavailability being at least 85% under fed conditions . Additionally, the metabolism of this compound can be affected by the presence of other drugs, with certain drugs known to increase or decrease its clearance .

Biochemical Analysis

Biochemical Properties

Rufinamide-d2, like Rufinamide, is believed to modulate the activity of sodium channels, specifically prolonging their inactive state . This modulation helps stabilize neuronal membranes and block the spread of seizure activity . This compound interacts with voltage-gated sodium channels and metabotropic glutamate receptor 5 (mGluR5) .

Cellular Effects

This compound, similar to Rufinamide, has significant effects on various types of cells, particularly neurons. It influences cell function by modulating the activity of sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . By prolonging the inactive state of these channels, this compound can help stabilize neuronal membranes and reduce the frequency of seizures .

Molecular Mechanism

The molecular mechanism of this compound involves the modulation of the activity of sodium channels . This compound prolongs the inactive state of these channels, thus stabilizing neuronal membranes and ultimately blocking the spread of seizure activity . This mechanism of action is crucial for its antiepileptic effects.

Dosage Effects in Animal Models

Rufinamide, the parent compound, has been shown to have anticonvulsant properties at non-toxic doses in animal models

Metabolic Pathways

This compound is extensively metabolized, primarily by hydrolysis mediated by carboxylesterases into an inactive metabolite, a carboxylic acid derivative . A few minor additional metabolites were detected in urine, which appeared to be acyl-glucuronides .

Transport and Distribution

This compound, like Rufinamide, is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . Rufinamide is evenly distributed between erythrocytes and plasma . The apparent volume of distribution is dependent upon dose and varies with body surface area .

Preparation Methods

. This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:

    Formation of the azide: The starting material, 2,6-difluorobenzyl bromide, is reacted with sodium azide to form 2,6-difluorobenzyl azide.

    Cycloaddition: The azide is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial production methods often employ automated synthesis platforms to ensure consistency and scalability .

Chemical Reactions Analysis

Rufinamide-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring allows for various substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Rufinamide-d2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Rufinamide-d2 is unique due to its deuterium atoms, which can enhance the compound’s metabolic stability and reduce its rate of degradation. Similar compounds include:

These comparisons highlight the potential advantages of the deuterated compound in terms of stability and efficacy.

Properties

CAS No.

170939-95-4

Molecular Formula

C23H24Cl2N2O

Molecular Weight

415.4 g/mol

IUPAC Name

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1

InChI Key

JCFQMEPVIGHHNV-CDDIXHLPSA-N

SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl

Synonyms

(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride;  [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride;  RTI 177;  RTI 4229-177; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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